
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate, also known as OBPA, is a heterocyclic organic compound that has gained significant attention in scientific research due to its various potential applications. OBPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Applications De Recherche Scientifique
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential applications in different scientific fields, including chemistry, biology, and medicine. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been used as a fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. It has also been studied for its potential antibacterial, antifungal, and anticancer properties. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mécanisme D'action
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate exerts its biological effects through different mechanisms, depending on the target molecule or organism. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to chelate metal ions, leading to the formation of stable complexes that can be detected by fluorescence spectroscopy. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and physiological effects:
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been studied for its potential biochemical and physiological effects, including its toxicity, pharmacokinetics, and biodistribution. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to have low toxicity in vitro and in vivo, with no significant adverse effects reported. 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has also been shown to have good pharmacokinetic properties, with high oral bioavailability and rapid elimination from the body. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has been found to accumulate in various organs, such as the liver, spleen, and kidneys, suggesting its potential for targeted drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its broad-spectrum antibacterial and antifungal activity, and its potential anticancer properties. However, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate also has some limitations, such as its limited solubility in water and some organic solvents, its potential for metal ion interference in biological samples, and its potential for off-target effects in vivo.
Orientations Futures
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate has several potential future directions for scientific research, including the development of new synthetic methods and derivatives with improved properties, the exploration of its potential applications in other fields, such as environmental monitoring and food safety, and the investigation of its molecular targets and signaling pathways. Moreover, 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be used as a tool for the development of new diagnostic and therapeutic strategies for various diseases, such as cancer and infectious diseases.
Méthodes De Synthèse
4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl propionate can be synthesized using different methods, including the reaction of 2-aminophenol with ethyl acetoacetate and benzoyl chloride, and the reaction of 2-hydroxybenzamide with propionyl chloride and phosphorus pentoxide. These methods involve the use of various reagents and solvents and require different reaction conditions.
Propriétés
IUPAC Name |
[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-2-15(19)21-12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)17(20)22-16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQZABFWGUMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-4H-3,1-benzoxazin-2-YL)phenyl propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
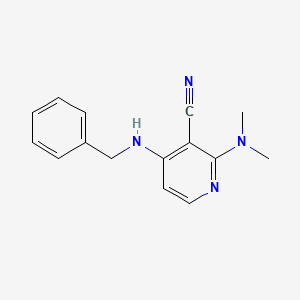
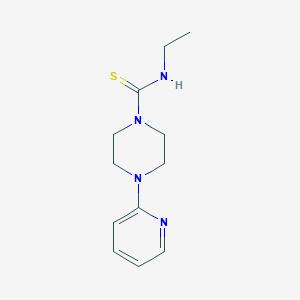
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)
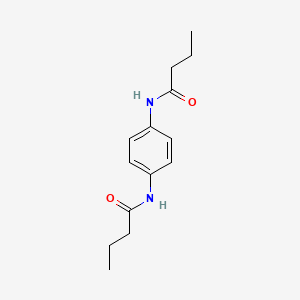
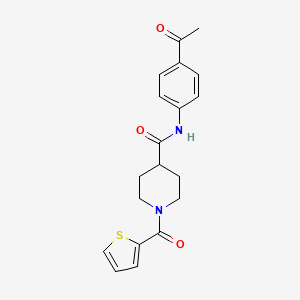
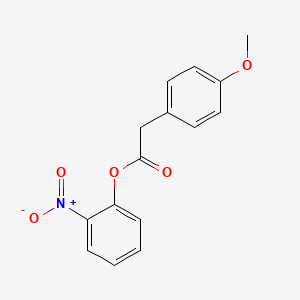

![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)